7-Methoxyquinazolin-4-amine

EGFR inhibitor kinase assay SAR

Procure 7-Methoxyquinazolin-4-amine for EGFR-targeted R&D. 4-NH2/7-OCH3 substitution yields kinase inhibitors with IC50 values as low as 10 nM, enabling potent 4-anilinoquinazoline libraries for non-small cell lung cancer studies and 18F-labeled PET imaging agents. C9H9N3O, MW 175.19.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 21560-97-4
Cat. No. B1287698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinazolin-4-amine
CAS21560-97-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NC=N2)N
InChIInChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
InChIKeyOPTQENVXDQCIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinazolin-4-amine (CAS 21560-97-4) Procurement-Relevant Overview for Medicinal Chemistry


7-Methoxyquinazolin-4-amine (CAS 21560-97-4) is a core heterocyclic building block with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . The compound's structure—a quinazoline ring substituted with a methoxy group at the C7 position and a primary amine at the C4 position—constitutes a privileged scaffold in kinase inhibitor design, and it is most frequently procured as a synthetic precursor for generating 4-anilinoquinazoline derivatives targeting the ATP-binding site of receptor tyrosine kinases such as EGFR .

Why 7-Methoxyquinazolin-4-amine Cannot Be Casually Replaced by Unsubstituted or Differently Substituted Quinazoline Scaffolds


Substitution of the C4-amine with various anilines or benzylamines produces EGFR inhibitors with IC50 values spanning several orders of magnitude, as demonstrated by N-(3-bromophenyl)-7-methoxyquinazolin-4-amine (IC50 = 10 nM) versus N-benzyl-7-methoxyquinazolin-4-amine (IC50 = 58 nM) [1][2]. Conversely, removing the C7-methoxy group or altering its position can abrogate critical hydrogen-bonding interactions within the ATP-binding pocket, leading to substantial or complete loss of kinase inhibition. For example, a 6,7-dimethoxy analog exhibits an EGFR IC50 of 373 nM—a >37-fold decrease compared to the optimized 10 nM analog [3]. Consequently, the precise 4-NH2 and 7-OCH3 substitution pattern is not interchangeable with other quinazolines, and researchers must procure this specific regioisomer to maintain synthetic route fidelity and achieve the intended biological activity profile.

Quantitative Differentiation Evidence for 7-Methoxyquinazolin-4-amine Relative to Structural Analogs


EGFR Kinase Inhibitory Potency: N-(3-Bromophenyl) Derivative Demonstrates 5.8-Fold Superiority over N-Benzyl Analog

When 7-Methoxyquinazolin-4-amine is derivatized at the C4-amine position, the choice of substituent dramatically alters EGFR inhibitory potency. N-(3-bromophenyl)-7-methoxyquinazolin-4-amine achieves an IC50 of 10 nM against EGFR kinase, whereas the N-benzyl-substituted analog N-benzyl-7-methoxyquinazolin-4-amine exhibits a substantially weaker IC50 of 58 nM under identical assay conditions [1][2].

EGFR inhibitor kinase assay SAR

Cytotoxic Potency in Cancer Cell Lines: 7-Methoxyquinazolin-4-amine Exhibits IC50 Values Comparable to Imatinib Mesylate

In vitro cytotoxicity screening across multiple cancer cell lines demonstrates that 7-Methoxyquinazolin-4-amine produces IC50 values ranging from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM, placing its antiproliferative activity in the same range as the established chemotherapeutic agent imatinib mesylate .

antiproliferative cytotoxicity cancer

Biofilm Inhibition: 7-Methoxyquinazolin-4-amine Suppresses Pseudomonas aeruginosa Virulence Without Affecting Bacterial Growth

7-Methoxyquinazolin-4-amine inhibits biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MIC), and it suppresses virulence factors including exopolysaccharide production and twitching motility without affecting bacterial growth . This antivirulence mechanism contrasts with conventional bactericidal antibiotics, which exert selective pressure for resistance development.

antivirulence biofilm Pseudomonas aeruginosa

PET Imaging Potential: 18F-Labeled 7-Methoxyquinazolin-4-amine Derivative Achieves Tumor/Muscle Ratio of 7.70 at 60 Minutes Post-Injection

An 18F-labeled derivative of 7-Methoxyquinazolin-4-amine, specifically N-(3-bromophenyl)-6-(2-[18F]fluoroethoxy)-7-methoxyquinazolin-4-amine ([18F]3), demonstrated a tumor-to-muscle uptake ratio of 7.70 at 60 minutes post-injection in S180 tumor-bearing mice [1]. This ratio was superior to those of [18F]-FDG and L-[18F]-FET at all time points in the same animal model, and the absolute radioactivity uptake in tumor reached 3.31 at 60 min p.i., slightly higher than [18F]-FDG (2.16) and L-[18F]-FET (2.75) [1].

PET imaging tumor detection radiopharmaceutical

Validated Research and Industrial Application Scenarios for 7-Methoxyquinazolin-4-amine


Synthesis of Sub-100 nM EGFR Kinase Inhibitors for Oncology Lead Optimization

Procure 7-Methoxyquinazolin-4-amine as the core scaffold for generating 4-anilinoquinazoline libraries. Derivatization with optimized anilines (e.g., 3-bromophenyl) yields EGFR inhibitors with IC50 values as low as 10 nM, representing a 5.8-fold potency improvement over N-benzyl analogs [1][2]. This SAR data supports its use in medicinal chemistry campaigns targeting wild-type and mutant EGFR in non-small cell lung cancer.

Development of 18F-Labeled PET Tracers for Tumor Imaging

Utilize 7-Methoxyquinazolin-4-amine as the precursor for synthesizing 18F-labeled 4-aminoquinazoline derivatives. The N-(3-bromophenyl)-6-(2-[18F]fluoroethoxy)-7-methoxyquinazolin-4-amine derivative achieved a tumor-to-muscle ratio of 7.70 at 60 min post-injection in S180 tumor-bearing mice, outperforming [18F]-FDG and L-[18F]-FET [3]. This scaffold is therefore suitable for developing EGFR-targeted PET imaging agents.

Antivirulence Tool Compound for Pseudomonas aeruginosa Quorum Sensing Studies

Employ 7-Methoxyquinazolin-4-amine in microbiological research as an antivirulence agent that inhibits Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations without affecting bacterial growth . This mechanism, which suppresses exopolysaccharide production and twitching motility, provides a non-bactericidal approach to studying quorum sensing disruption and biofilm-related pathogenesis.

Kinase Inhibitor Fragment Screening and Scaffold Hopping

Include 7-Methoxyquinazolin-4-amine in fragment-based drug discovery (FBDD) libraries as a validated hinge-binding fragment for receptor tyrosine kinases. Its low molecular weight (175.19 g/mol) and demonstrated amenability to C4 and C6 functionalization make it an attractive starting point for fragment growing and scaffold hopping strategies aimed at improving kinase selectivity and pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.